1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine
Description
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-9(15-8(2)12-7)10(14)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPKYWBTOAGXJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to participate in electrophilic and nucleophilic substitution reactions, making it a versatile scaffold for biochemical interactions. This compound has been shown to interact with enzymes such as DNA gyrase and acetylcholinesterase, potentially inhibiting their activity and affecting cellular processes. Additionally, the piperazine moiety can form hydrogen bonds with amino acid residues in proteins, further influencing the compound’s biochemical properties.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to modulate the activity of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound can alter gene expression by binding to transcription factors and affecting their activity, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity and affecting metabolic pathways. For example, it has been shown to inhibit the activity of DNA gyrase by binding to its active site, thereby preventing the supercoiling of DNA and affecting DNA replication and transcription. Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology, reduced cell viability, and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At low doses, this compound can exhibit beneficial effects such as enhanced cognitive function and neuroprotection. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets. Additionally, this compound can influence the activity of key metabolic enzymes, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression. Additionally, it can accumulate in the mitochondria, influencing mitochondrial function and cellular energy metabolism.
Biological Activity
1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine is a compound that features a thiazole ring fused with a piperazine moiety, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name, which indicates the presence of both thiazole and piperazine functional groups. The molecular formula and weight are essential for understanding its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃OS |
| Molecular Weight | 197.28 g/mol |
| Structural Features | Thiazole and Piperazine |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Its unique structure allows it to modulate the activity of these targets, leading to significant biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence signaling pathways critical for various physiological processes.
Biological Activities
Research has indicated that this compound exhibits diverse biological activities:
- Antimicrobial Activity :
- Anticancer Potential :
- Antiparasitic Effects :
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:
- Study 1 : A series of thiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain substitutions on the thiazole ring significantly enhanced antibacterial efficacy .
- Study 2 : Research on thiazole-based compounds revealed their potential as dual inhibitors for cholinesterases and amyloid beta aggregation in Alzheimer's disease models, showcasing their neuroprotective properties .
Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The thiazole-5-carbonyl group in the target compound introduces electron-withdrawing characteristics, reducing piperazine nitrogen basicity compared to electron-rich aryl substituents (e.g., 2-methoxyphenyl) .
- Synthetic Accessibility : The target compound’s synthesis parallels benzamide derivatives (e.g., 5a–g) but requires specialized thiazole-carbonyl chloride intermediates .
Key Observations :
- Receptor Affinity: Arylpiperazines (e.g., 1-(2-methoxyphenyl) derivatives) exhibit nanomolar affinity for serotonin receptors, whereas the target compound’s thiazole group may modulate interactions with non-serotonergic targets (e.g., kinases or ion channels) .
- Anticancer Potential: Benzamide derivatives (5a–g) show potent cytotoxicity, suggesting that the target compound’s thiazole substituent could enhance activity via sulfur-mediated redox interactions or improved membrane permeability .
Pharmacokinetic and Metabolic Stability
Table 3: Metabolic and Stability Profiles
Key Observations :
Preparation Methods
Synthesis of 2,4-Dimethyl-1,3-thiazole-5-carboxylic Acid
A typical route involves:
- Starting from α-halocarbonyl compounds bearing methyl groups at the 2 and 4 positions.
- Reaction with thiourea or a suitable thioamide under reflux conditions in solvents such as ethanol or methanol.
- Cyclization and dehydration yield the thiazole ring with a carboxyl group at the 5-position.
This process can be optimized by controlling temperature (often reflux), solvent polarity, and reaction time to maximize yield and purity.
Coupling with Piperazine
The carboxylic acid derivative of the thiazole is then coupled with piperazine to form the amide bond:
- Activation of the Carboxylic Acid: Using carbodiimide coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) to form an active ester intermediate.
- Reaction with Piperazine: Piperazine is added to the activated ester in an aprotic solvent like dry dimethylformamide (DMF).
- Reaction Conditions: The coupling is typically carried out at room temperature or slightly elevated temperatures with stirring for several hours.
- Work-up: The reaction mixture is quenched, and the product is isolated by extraction, washing, and purification techniques such as recrystallization or chromatography.
This method yields this compound in good to excellent yields and high purity.
Reaction Conditions and Solvent Selection
Based on patent literature and research articles, the following solvents and conditions are commonly employed:
The choice of solvent is critical to avoid side reactions and ensure high yield. Hydrophilic solvents can be mixed with water if necessary, but organic solvents like DMF are favored for coupling reactions due to their ability to dissolve both reactants and coupling agents.
Alternative Preparation Methods and Variations
Several alternative or complementary approaches have been reported:
- Reduction and Oxidation Steps: Some synthetic routes involve oxidation of thiazole intermediates or reduction of precursors to achieve the desired substitution pattern before coupling.
- One-Pot Syntheses: Recent advances include one-pot multi-component reactions that combine thiazole ring formation and piperazine coupling, reducing steps and improving efficiency.
- Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate cyclization and coupling reactions with good yields and shorter reaction times.
Summary Table of Preparation Methods
Research Findings and Optimization
- The coupling reaction efficiency depends strongly on the purity of the thiazole carboxylic acid and the stoichiometry of coupling agents.
- Use of HOBt alongside EDCI reduces side reactions such as racemization and improves yield.
- Mild heating during coupling (up to 40°C) can accelerate the reaction without degrading sensitive groups.
- Solvent choice impacts solubility and reaction kinetics; DMF is preferred for coupling, while ethanol or methanol is suitable for thiazole formation.
- Purification by recrystallization or chromatography yields analytically pure product suitable for biological evaluation.
Q & A
Q. What are the standard synthetic routes for 1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazine?
The synthesis typically involves multi-step organic reactions, starting with the preparation of the thiazole core followed by coupling with a piperazine derivative. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis .
- Coupling with piperazine : Acylation of piperazine using activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides) under reflux conditions in aprotic solvents like dichloromethane or DMF .
- Purification : Column chromatography (silica gel or alumina) with solvent systems such as hexane:acetone or ethyl acetate:hexane .
Q. Which characterization techniques are critical for confirming structural integrity?
- NMR spectroscopy : H and C NMR to verify substituent positions and piperazine-thiazole connectivity (e.g., carbonyl resonance at ~160-170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation and fragmentation patterns .
- FTIR spectroscopy : Peaks at ~1650-1750 cm for carbonyl groups and aromatic C-H stretches .
Q. What in vitro assays are used to assess biological activity?
- Receptor binding assays : Radioligand competition studies (e.g., 5HT receptor binding using H-8-OH-DPAT) to quantify IC values .
- Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., kinase or protease inhibition) .
- Cytotoxicity screening : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst selection : Use of coupling agents like EDCI/HOBt for amide bond formation to reduce side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine, while controlled pH prevents decomposition of acid-sensitive intermediates .
- Temperature control : Lower temperatures (~0–25°C) during coupling steps minimize byproduct formation .
Q. How do structural modifications in the thiazole or piperazine moieties affect biological activity?
- Thiazole substitutions : Adding electron-withdrawing groups (e.g., fluorine at position 4) enhances receptor binding affinity, as seen in analogs with 4-fluorophenyl-thiazole derivatives .
- Piperazine chain length : Increasing the alkyl chain length between the piperazine and aromatic rings improves 5HT receptor selectivity but reduces SERT affinity (e.g., vilazodone analogs) .
- Data example : Compound 8 (4-carbon chain) showed 3-fold higher 5HT binding vs. compound 7 (3-carbon chain), highlighting steric and electronic influences .
Q. How can contradictions in receptor binding data across studies be resolved?
- Assay standardization : Ensure consistent buffer conditions (pH, ion concentration) and receptor preparation methods (membrane-bound vs. recombinant receptors) .
- Computational validation : Molecular docking (e.g., AutoDock Vina) to compare binding poses and identify key residue interactions (e.g., hydrophobic pockets in 5HT) .
- Meta-analysis : Cross-referencing structural analogs (e.g., thiazole vs. oxadiazole derivatives) to isolate substituent effects .
Q. What computational methods predict target interactions and pharmacokinetics?
- Molecular docking : Simulate binding to receptors (e.g., serotonin transporters) using software like Schrödinger Suite or MOE .
- ADMET prediction : Tools like SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 interactions .
- MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales (e.g., GROMACS) .
Methodological Challenges and Solutions
Q. How to address low yield in multi-step syntheses?
- Intermediate trapping : Use quenching agents (e.g., NaHCO) to stabilize reactive intermediates .
- Parallel optimization : Design of Experiment (DoE) approaches to screen solvent/catalyst combinations .
Q. What strategies mitigate discrepancies in biological assay reproducibility?
- Internal controls : Include reference compounds (e.g., known 5HT agonists) in each assay batch .
- Orthogonal assays : Validate receptor binding data with functional assays (e.g., cAMP inhibition for GPCR activity) .
Q. How to prioritize analogs for preclinical testing?
- SAR matrices : Rank compounds by binding affinity, selectivity ratios, and cytotoxicity thresholds .
- In silico filtering : Exclude analogs with predicted hepatotoxicity (e.g., Derek Nexus) or poor solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
